molecular formula C20H25Cl2NO B1172070 Basic blue 77 CAS No. 12270-15-4

Basic blue 77

Cat. No.: B1172070
CAS No.: 12270-15-4
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Description

Basic Blue 77 (BB77) is a cationic triarylmethane dye widely used in industrial applications, including textiles, paper, and biological staining. Basic dyes are characterized by their positively charged chromophores, enabling strong interactions with negatively charged substrates like cellulose or synthetic fibers .

Properties

CAS No.

12270-15-4

Molecular Formula

C20H25Cl2NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Basic Blue 77 typically involves the condensation of N,N-dimethylaniline with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base , which is then reduced to yield the final dye product. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic medium (e.g., hydrochloric acid)

    Reaction Time: Several hours

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process involves:

  • Mixing N,N-dimethylaniline and formaldehyde in the presence of an acid catalyst.
  • Heating the mixture to the desired temperature and maintaining it for the required reaction time.
  • Isolating the dye by filtration and washing to remove impurities.
  • Drying and milling the dye to obtain the final product in powder form.

Chemical Reactions Analysis

Chemical Classification and Structural Considerations

Basic Blue dyes are typically classified as triarylmethane or naphthoquinoneimine derivatives based on their chromophores. For example:

  • Basic Blue 7 (CAS 2390-60-5) is a triarylmethane dye with a formula weight of 514.14 g/mol and a log Kow of 4.06, indicating moderate lipophilicity .

  • Basic Blue 99 (CAS 68123-13-7) is a naphthoquinoneimine dye containing bromine atoms and quaternary ammonium groups .

If Basic Blue 77 belongs to these classes, its reactivity could involve oxidation-reduction , photodegradation , or acid-base interactions common to such structures.

Photodegradation Reactions

Triarylmethane dyes like Basic Blue 7 undergo photodynamic degradation under visible light, producing reactive oxygen species (ROS):

  • Mechanism : Light excitation generates singlet oxygen (1O2^1\text{O}_2) and hydroxyl radicals (OH\cdot \text{OH}), which oxidize the dye’s aromatic structure .

  • Example : Irradiation of Basic Blue 7 at 530–650 nm resulted in >99% cell killing in human monocytes at 1 × 107^{-7} M, highlighting its phototoxic potential .

Reduction Reactions

Basic Blue dyes can act as redox indicators. For instance, methylene blue (a structurally similar thiazine dye) is reduced by ascorbic acid to leucomethylene blue , a colorless compound :

C16H18ClN3S+C6H8O6C16H20ClN3S+C6H6O6+H+\text{C}_{16}\text{H}_{18}\text{ClN}_3\text{S}+\text{C}_6\text{H}_8\text{O}_6\rightarrow \text{C}_{16}\text{H}_{20}\text{ClN}_3\text{S}+\text{C}_6\text{H}_6\text{O}_6+\text{H}^+

This reaction is pH-dependent, with faster kinetics under acidic conditions .

Oxidative Stability

Basic Blue 99 exhibits stability in oxidative hair dye formulations but is prohibited in Europe (Annex II) due to insufficient safety data .

Key Data for Related Compounds

PropertyBasic Blue 7 Basic Blue 99
Chemical Class TriarylmethaneNaphthoquinoneimine
Solubility Slightly soluble in cold water60.7% dye, 25.7% sugars
Photodegradation 75% cell death at 5 × 108^{-8} MNot reported
Regulatory Status Under CIR safety review (2024)Prohibited in EU cosmetics

Research Gaps and Limitations

  • No peer-reviewed studies explicitly mentioning "this compound" were identified in the provided sources.

  • Analogous dyes suggest potential reactivity pathways, but extrapolation requires validation.

Recommendations for Further Study

  • Synthetic Analysis : Confirm the structure and CAS registry of this compound to resolve nomenclature ambiguities.

  • Experimental Testing : Conduct photostability, redox, and toxicity assays using standardized protocols (e.g., OECD guidelines).

  • Regulatory Review : Submit data to agencies like the CIR or SCCS for safety evaluation.

Scientific Research Applications

Basic Blue 77 has a wide range of scientific research applications, including:

    Chemistry: Used as a pH indicator and in redox titrations.

    Biology: Employed in staining biological tissues and cells for microscopic examination.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

    Industry: Utilized in the dyeing of textiles, paper, and leather.

Mechanism of Action

The mechanism of action of Basic Blue 77 involves its interaction with various molecular targets. In biological systems, the dye binds to nucleic acids and proteins, allowing it to stain cells and tissues. The dye’s cationic nature facilitates its interaction with negatively charged cellular components. In photodynamic therapy, this compound generates reactive oxygen species upon exposure to light, leading to the destruction of cancer cells.

Comparison with Similar Compounds

Table 1: Key Properties of Basic Blue Dyes and Related Compounds

Compound CAS No. Molecular Formula Key Applications Sorption Capacity (mg/g) Stability Under Basic/Acidic Conditions
Basic Blue 3 (BB3) Not provided C₁₅H₁₆ClN₃S Textile dyeing, water remediation 203.54 (at 298 K) Stable in wide pH range
Basic Blue 17 92-31-9 C₁₅H₁₆ClN₃S Histological staining, textiles Not reported Degrades at extreme pH
Vat Blue 4 81-77-6 C₂₈H₁₄N₂O₄ Pigments, printing inks Not applicable High thermal stability

Basic Blue 3 (BB3)

  • Structural Similarities: Both BB3 and BB77 belong to the cationic triarylmethane family, featuring a central carbon atom bonded to aromatic rings and a positively charged amino group .
  • Functional Differences : BB3 exhibits a high sorption capacity (203.54 mg/g) on Fe₃O₄/CM-CD composites due to electrostatic interactions between its cationic groups and the anionic cyclodextrin matrix. This property makes BB3 highly effective in wastewater treatment, whereas BB77's performance in similar applications remains unstudied .
  • Stability: BB3 maintains structural integrity across pH 2–12, a critical advantage for industrial dyeing processes .

Basic Blue 17

  • Structural Divergence : Basic Blue 17 contains a phenazathionium chloride core, differing from BB77’s presumed triarylmethane structure. This results in distinct spectral properties and binding affinities .
  • Applications : Basic Blue 17 is primarily used in medical staining (e.g., Toluidine Blue O), whereas BB77’s applications are more industrial.

Vat Blue 4

  • Mechanistic Contrast : As a vat dye, Vat Blue 4 requires reduction for solubility, unlike BB77, which is inherently water-soluble due to its cationic nature. This makes BB77 more suitable for direct dyeing but less durable under reducing conditions .

Performance in Environmental Remediation

  • Adsorption Efficiency: BB3’s Langmuir isotherm data suggest monolayer adsorption on Fe₃O₄/CM-CD composites, achieving equilibrium in 90 minutes .
  • Regeneration Potential: BB3-loaded composites can be regenerated via desorption, retaining >80% efficiency after multiple cycles . BB77’s recyclability remains untested but theoretically feasible.

Stability and Reactivity

  • pH Tolerance : BB3 remains stable under both acidic (pH 2) and basic (pH 12) conditions at 100°C, a property critical for MOF-based adsorption systems . BB77’s stability in extreme pH environments is unconfirmed but hypothesized to mirror BB3 due to shared cationic groups.
  • Thermal Resistance: Vat Blue 4’s anthraquinone backbone grants superior thermal stability (>300°C), whereas BB77’s triarylmethane structure likely limits its thermal resilience .

Q & A

What are the standard experimental protocols for synthesizing Basic Blue 77, and how can purity be validated?

Basic Research Question
Synthesis of this compound typically involves condensation reactions between aromatic amines and alkylating agents under controlled pH and temperature . To validate purity, researchers should employ:

  • UV-Vis Spectroscopy : Confirm λmax at 630–650 nm (characteristic of triarylmethane dyes) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with methanol/water mobile phases to assess retention time and peak symmetry .
  • Elemental Analysis : Compare experimental C, H, N percentages with theoretical values (e.g., C: 62.3%, H: 5.8%, N: 9.1%) .

How can researchers optimize photostability studies for this compound under varying environmental conditions?

Advanced Research Question
Photostability experiments should systematically vary:

  • Light Sources : Compare UV (254 nm) vs. visible light (450–700 nm) exposure.
  • pH Levels : Test degradation rates in acidic (pH 3–5) and alkaline (pH 9–11) media using buffered solutions .
  • Temperature : Conduct Arrhenius plots to model degradation kinetics at 25°C, 40°C, and 60°C .
    Data Interpretation : Use ANOVA to identify statistically significant factors (e.g., pH > light intensity in degradation rate variance) .

What analytical methods resolve contradictions in reported spectral data for this compound degradation products?

Advanced Research Question
Discrepancies in degradation pathways (e.g., N-dealkylation vs. ring-opening) require:

  • Tandem Mass Spectrometry (MS/MS) : Fragment ions at m/z 284 (demethylated product) vs. m/z 168 (cleaved aromatic ring) .
  • Time-Resolved Spectroscopy : Monitor transient intermediates using stopped-flow techniques under anaerobic conditions .
    Contradiction Analysis : Cross-validate findings with computational methods (DFT for reaction pathway energetics) .

How should researchers design adsorption experiments to evaluate this compound removal by novel nanomaterials?

Basic Research Question
Key experimental parameters include:

  • Isotherm Models : Fit Langmuir (monolayer adsorption) vs. Freundlich (heterogeneous surfaces) to equilibrium data .
  • Kinetic Studies : Compare pseudo-first-order (surface adsorption) vs. pseudo-second-order (chemisorption) models .
  • Control Variables : Maintain ionic strength (0.1 M NaCl) and adsorbent mass (0.1–1.0 g/L) to minimize confounding effects .

What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?

Advanced Research Question
To quantify variability:

  • Principal Component Analysis (PCA) : Correlate synthesis parameters (e.g., reactant molar ratios, stirring time) with yield/purity .
  • Multivariate Regression : Identify critical factors (e.g., pH deviation > ±0.5 reduces yield by 12–15%) .
  • Control Charts : Track process stability using Shewhart charts for HPLC purity data over 10+ batches .

How can researchers address ethical concerns in toxicity studies involving this compound?

Basic Research Question
For in vitro or in vivo studies:

  • Model Selection : Use OECD-approved assays (e.g., Daphnia magna LC50 tests) .
  • Concentration Ranges : Align with REACH guidelines (e.g., 1–100 mg/L for aquatic toxicity) .
  • Data Transparency : Report negative controls (solvent effects) and positive controls (e.g., potassium dichromate) .

What methodologies reconcile conflicting reports on the catalytic efficiency of Basic Blue 78 in dye-sensitized solar cells?

Advanced Research Question
Discrepancies in power conversion efficiency (e.g., 4.2% vs. 5.8%) may stem from:

  • Electrochemical Impedance Spectroscopy (EIS) : Compare charge-transfer resistance (Rct) across electrode materials .
  • Incident Photon-to-Current Efficiency (IPCE) : Map wavelength-dependent performance to dye aggregation effects .
    Standardization : Adopt IUPAC protocols for device fabrication (e.g., TiO2 thickness: 10–12 μm) .

How can researchers systematically review literature on this compound’s environmental persistence?

Basic Research Question
Follow PRISMA guidelines for meta-analysis:

  • Search Strategy : Use Boolean terms (e.g., "this compound" AND "half-life" AND "aquatic") across Scopus/Web of Science .
  • Quality Assessment : Apply the STROBE checklist to evaluate observational studies .
  • Data Synthesis : Calculate weighted mean half-life values, excluding outliers via Grubbs’ test (α = 0.05) .

What experimental controls are critical when studying this compound’s interaction with biomolecules?

Advanced Research Question
For fluorescence quenching or docking studies:

  • Inner Filter Effect Correction : Adjust for absorbance at excitation/emission wavelengths .
  • Competitive Binding Assays : Use bovine serum albumin (BSA) as a reference protein .
  • Temperature Control : Maintain 25°C ± 0.1°C to prevent denaturation artifacts .

How should researchers validate computational models predicting this compound’s reactivity in advanced oxidation processes?

Advanced Research Question
Validate density functional theory (DFT) models via:

  • Experimental Rate Constants : Compare kOH values from pulse radiolysis .
  • Sensitivity Analysis : Vary solvent polarity parameters (e.g., dielectric constant) in COSMO-RS simulations .
  • Peer Review : Share input files (e.g., Gaussian .gjf) in supplementary materials for reproducibility .

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